Product packaging for (-)-Pentazocine succinate(Cat. No.:CAS No. 124819-25-6)

(-)-Pentazocine succinate

Cat. No.: B12768725
CAS No.: 124819-25-6
M. Wt: 403.5 g/mol
InChI Key: KFPNZIZLGZZGHO-DTOXXUQYSA-N
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Description

(-)-Pentazocine succinate is the active enantiomer of the synthetic benzomorphan opioid, pentazocine. This compound is a well-characterized mixed-action kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist/antagonist . Its primary research value lies in studying pain pathways, as it produces antinociception in experimental models by activating spinal KOR, while its antagonist activity at MOR provides a key tool for investigating receptor cross-talk and modulation . The agonism at KOR inhibits adenylate cyclase, reducing cAMP levels and decreasing the release of pain-transmitting neurotransmitters like substance P and glutamate . The (-)-enantiomer is responsible for the opioid receptor-mediated effects, whereas the (+)-enantiomer binds to sigma-1 receptors and can inhibit antinociception, making the isolated (-)-isomer crucial for precise pharmacological research . Studies indicate that the antinociceptive effects of intrathecally administered (-)-pentazocine are mediated by either KOR or MOR, with evidence that MOR can negatively modulate the KOR-mediated effect . Furthermore, research has shown that its effects can be estrogen-dependent, with pronounced antinociception observed in female subjects, highlighting its importance in studying sex differences in pain perception . Pentazocine is also noted for its psychotomimetic potential, including hallucinations and dysphoria, which are attributed to KOR activation, offering research applications in neuropsychiatry . This product is provided for neuroscience and pharmacological research For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33NO5 B12768725 (-)-Pentazocine succinate CAS No. 124819-25-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

124819-25-6

Molecular Formula

C23H33NO5

Molecular Weight

403.5 g/mol

IUPAC Name

butanedioic acid;(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H27NO.C4H6O4/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;5-3(6)1-2-4(7)8/h5-7,12,14,18,21H,8-11H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/t14-,18+,19+;/m0./s1

InChI Key

KFPNZIZLGZZGHO-DTOXXUQYSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O

Origin of Product

United States

Pharmacology and Mechanism of Action in Research Contexts

Opioid Receptor Interactions and Specificity

In vitro binding assays have demonstrated that (-)-pentazocine interacts with multiple opioid receptors but shows a distinct affinity profile. nih.govjohnshopkins.edunih.gov It possesses a higher affinity for both the kappa-opioid receptor (KOR) and the mu-opioid receptor (MOR) compared to the delta-opioid receptor (DOR). nih.govjohnshopkins.edunih.gov This mixed-action binding characteristic is fundamental to its complex pharmacological effects, which are being explored to understand the distinct roles of these receptors in pain modulation and other physiological processes. nih.govresearchgate.netnih.gov

The primary mechanism through which (-)-pentazocine exerts many of its effects is through agonism at the KOR. This interaction initiates a cascade of intracellular signaling events that are characteristic of KOR activation and are a subject of extensive research. patsnap.com

Research studies have quantified the binding affinity of (-)-pentazocine for various opioid receptors. These studies consistently show a strong binding affinity for the KOR. researchgate.net In vitro binding assays have established its affinity, often expressed as the inhibition constant (Ki), for human opioid receptors. Specifically, (-)-pentazocine has been shown to have strong binding affinities for both KOR and MOR, with a significantly weaker affinity for DOR. researchgate.net One study reported Ki values of 7.6 nM for KOR and 3.2 nM for MOR, compared to 62 nM for DOR. researchgate.net This demonstrates a potent interaction at the molecular level with the kappa receptor.

Table 1: Binding Affinity of (-)-Pentazocine for Human Opioid Receptors This table is interactive. You can sort the data by clicking on the column headers.

Receptor Ki (nM)
Kappa Opioid Receptor (KOR) 7.6
Mu Opioid Receptor (MOR) 3.2
Delta Opioid Receptor (DOR) 62

Data sourced from a study on the binding properties and agonist effects of (-)-pentazocine. researchgate.net

The analgesic, or antinociceptive, effects of (-)-pentazocine are significantly mediated by its agonist activity at KORs. nih.govwustl.edu This has been particularly demonstrated in studies investigating visceral pain. nih.govnih.govresearchgate.net In research using μ-opioid receptor (MOP) knockout mice, the thermal, mechanical, and somatic chemical antinociceptive effects of (-)-pentazocine were abolished. nih.govjohnshopkins.edunih.gov However, the compound retained its ability to produce significant antinociception against visceral chemical pain in these same mice. nih.govjohnshopkins.edunih.gov This remaining analgesic effect was completely blocked by pretreatment with nor-binaltorphimine, a selective KOR antagonist, providing direct evidence for the KOR's involvement in mediating visceral antinociception. nih.govjohnshopkins.edunih.gov Further studies involving intrathecal administration in rats have also shown that the resulting antinociceptive effect is mediated by spinal KOR and/or MOR. nih.govnih.govnih.gov

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that signals through inhibitory G-proteins (Gi/o). mdpi.comdrugbank.com Upon activation by an agonist like (-)-pentazocine, the receptor triggers a signaling cascade that modulates the activity of downstream effectors, including adenylate cyclase. patsnap.comdrugbank.com This activation leads to the inhibition of the enzyme adenylate cyclase. patsnap.comdrugbank.com The inhibition of adenylate cyclase results in a decrease in the intracellular synthesis of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.comfrontiersin.org Reduced cAMP levels, in turn, lead to a decreased release of neurotransmitters, such as substance P and glutamate, which are critically involved in the transmission of pain signals. patsnap.com

Activation of KORs by (-)-pentazocine also modulates the activity of various ion channels, a key mechanism in reducing neuronal excitability. patsnap.com This process contributes to the hyperpolarization of neurons, which further inhibits the propagation of pain signals. patsnap.com KOR signaling leads to the inhibition of neurotransmitter release by reducing calcium ion currents and increasing potassium ion conductance. drugbank.com The increase in potassium conductance is often mediated by the activation of G-protein-coupled inwardly-rectifying potassium (GIRK or Kir3) channels. frontiersin.org The opening of these channels allows potassium ions to flow out of the neuron, making the cell's interior more negative and thus hyperpolarizing it, which reduces the likelihood of firing an action potential.

(-)-Pentazocine serves as a valuable research tool for characterizing the roles of different opioid receptor subtypes. nih.govoup.com Its mixed KOR agonist and MOR partial agonist/antagonist profile allows investigators to dissect the specific contributions of these receptors to various physiological and pathological processes. patsnap.com For instance, studies using (-)-pentazocine in MOP-knockout mice have been pivotal in demonstrating that while MORs are crucial for thermal and mechanical antinociception, KORs are specifically involved in mediating visceral chemical antinociception. nih.govnih.gov Furthermore, research into the molecular basis of its interactions helps in understanding the structural requirements for ligand binding and activation of the KOR. mdpi.comacs.org It is used in studies to explore the potential of KOR agonists in modulating mood and as a reference compound in the development of novel KOR ligands with potentially improved therapeutic profiles. oup.comunibo.it

Mu Opioid Receptor (MOR) Interactions

(-)-Pentazocine exhibits a multifaceted relationship with the mu-opioid receptor (MOR), acting as both a partial agonist and a weak antagonist. This dual activity is central to its pharmacological profile.

Partial Agonism or Weak Antagonism at MOR

(-)-Pentazocine is characterized as a mixed agonist-antagonist opioid. It demonstrates partial agonist activity at the MOR, meaning it binds to and activates the receptor but produces a submaximal response compared to full agonists. pharmacytimes.comnih.gov Concurrently, it possesses weak antagonistic properties at this same receptor. patsnap.com This mixed profile means that while it can produce some opioid-like effects, it has a ceiling effect, where increasing the dose does not proportionally increase the effect beyond a certain point. pharmacytimes.comnih.gov This characteristic is attributed to its partial agonism. pharmacytimes.com The weak antagonist activity of pentazocine (B1679294) is also noted, contributing to its complex interactions with other opioids.

Competition with Endogenous Opioids and Full Agonists at MOR

As a partial agonist/antagonist, (-)-pentazocine competes for the same binding sites on the mu-opioid receptor as endogenous opioids (like endorphins) and full MOR agonists (like morphine). patsnap.comdrugbank.com This competitive binding means that pentazocine can displace or prevent full agonists from binding to the receptor, thereby antagonizing their effects. patsnap.comdrugbank.com Research has shown that pentazocine weakly antagonizes the analgesic effects of morphine and can produce an incomplete reversal of the respiratory, cardiovascular, and behavioral depression induced by full agonists. pharmacytimes.comdrugbank.com The nature of the interaction—whether synergistic or antagonistic—can depend on the relative doses of pentazocine and the full agonist being administered. nih.gov

MOR Mediation and Modulation of Antinociception by (-)-Pentazocine

The antinociceptive (pain-blocking) effects of (-)-pentazocine are significantly mediated by the mu-opioid receptor. researchgate.net Studies utilizing MOR knockout mice have demonstrated that the thermal antinociceptive effects of (-)-pentazocine are substantially reduced or completely abolished in the absence of functional mu-opioid receptors. nih.govjohnshopkins.edu This indicates a critical role for MOR in its analgesic mechanism. Further research suggests that pentazocine's antinociception is primarily produced through the activation of μ-opioid receptors. nih.gov However, this effect can be complicated at higher doses where concomitant activation of kappa-opioid receptors may antagonize the MOR-mediated analgesia. nih.gov

Summary of (-)-Pentazocine Interaction with Mu-Opioid Receptors (MOR)
Interaction TypeObserved Effect in Research ContextsSupporting Evidence
Partial Agonism / Weak AntagonismBinds to MOR but elicits a submaximal response; exhibits a ceiling effect for analgesia and respiratory depression. pharmacytimes.comnih.govIn vitro and in vivo studies demonstrating limited maximal effect compared to full agonists like morphine.
Competitive BindingCompetes with and can displace full MOR agonists, leading to antagonistic effects on their analgesic and depressive actions. patsnap.comdrugbank.comCo-administration studies with morphine showing dose-dependent synergistic or antagonistic outcomes. nih.gov
Antinociception MediationThe analgesic effect is primarily mediated through MOR activation.Studies in MOR knockout mice show a significant reduction or abolition of thermal antinociception. nih.govjohnshopkins.edu

Delta Opioid Receptor (DOR) Interactions

While its effects on mu and kappa receptors are more widely characterized, (-)-pentazocine also interacts with the delta-opioid receptor (DOR), influencing its pharmacological profile, particularly in the context of rewarding effects.

Role of DOR in Rewarding Effects Research

The rewarding effects of (-)-pentazocine, which may relate to its abuse potential, appear to be mediated by both mu and delta-opioid receptors. nih.gov In studies using a conditioned place preference paradigm, the rewarding effects of (-)-pentazocine were investigated. nih.gov Under normal conditions, these effects were blocked by a MOR antagonist. However, when rewarding effects were studied under conditions of pain, they were suppressed by naltrindole (B39905), a specific delta-opioid receptor antagonist. nih.gov This suggests that DOR activation plays a significant role in the rewarding properties of (-)-pentazocine, particularly in the context of pain. nih.gov

Summary of (-)-Pentazocine Interaction with Delta-Opioid Receptors (DOR)
Interaction TypeObserved Effect in Research ContextsSupporting Evidence
AgonismDemonstrates full agonistic activity at the DOR. researchgate.netIn vitro receptor binding and activation assays. researchgate.netnih.gov
Rewarding EffectsDOR activation contributes to the rewarding properties of (-)-pentazocine, especially under pain conditions. nih.govRewarding effects were blocked by the DOR-selective antagonist naltrindole in animal models of pain. nih.gov

Intracellular Signaling Pathways Modulated by Opioid Receptors

The interaction of (-)-pentazocine with opioid receptors initiates a cascade of intracellular events that define its pharmacological character. Beyond simple receptor binding, the compound's effects are dictated by the specific downstream signaling pathways it activates. Research has increasingly focused on differentiating between G-protein-mediated signaling, often associated with therapeutic effects, and other pathways like those involving β-arrestin, which may contribute to adverse effects.

Activation of the kappa-opioid receptor (KOR) by agonists can stimulate the p38 mitogen-activated protein kinase (MAPK) pathway. semanticscholar.org This particular signaling cascade has been linked to the aversive or dysphoric effects associated with some KOR agonists. researchgate.netnih.gov

In comparative studies using HEK293 cells expressing human KOR (hKOR), pentazocine was found to be an activator of the p38 pathway. researchgate.net However, it was observed to be less efficacious in this regard than the reference KOR agonist U50,488. researchgate.net Interestingly, research also revealed that pentazocine is more potent at activating the p38 pathway in cells with human KOR as compared to those with rat KOR (rKOR), highlighting species-specific differences in receptor signaling. researchgate.net The activation of p38 MAPK is considered a key molecular mechanism mediating the aversive properties of stress, which are also linked to the endogenous dynorphin-kappa-opioid system. nih.gov

Beta-arrestins (β-arrestins) are intracellular proteins crucial for the desensitization of G-protein-coupled receptors (GPCRs), including opioid receptors. biorxiv.org Upon agonist binding, G-protein receptor kinases (GRKs) phosphorylate the receptor, which then facilitates the binding of β-arrestin. nih.gov This action not only blocks further G-protein coupling but can also initiate separate signaling cascades.

The concept of "biased agonism" suggests that some ligands may preferentially activate G-protein signaling over β-arrestin recruitment, which has been a strategy for developing opioids with potentially fewer side effects. mdpi.com In the context of KOR, the activation of the p38 MAPK pathway is understood to be dependent on both GRK3 and arrestin. nih.gov Therefore, while direct studies on pentazocine's recruitment of beta-arrestin 2 are specific, its documented ability to activate the KOR-dependent p38 MAPK pathway implies an engagement of the arrestin-dependent signaling mechanism. researchgate.netnih.govnih.gov

Cyclic adenosine monophosphate (cAMP) assays are a standard in vitro method used to determine the functional activity of a ligand at G-protein-coupled receptors. Opioid receptors, particularly the mu (μ) and kappa (κ) types, are coupled to the inhibitory G-protein (Gi), which suppresses the activity of adenylyl cyclase, the enzyme responsible for producing cAMP.

In research settings, cells expressing specific opioid receptors are often treated with a substance like forskolin (B1673556) to stimulate cAMP production. The potency of an opioid agonist is then measured by its ability to inhibit this forskolin-stimulated cAMP accumulation. researchgate.net Studies using this methodology have demonstrated that (-)-pentazocine shows agonist effects in cells expressing kappa-opioid receptors (KOP/CHO cells) and mu-opioid receptors (MOP/CHO cells). researchgate.net In vitro binding assays confirm that (-)-pentazocine possesses a higher affinity for kappa and mu receptors than for delta-opioid receptors. nih.gov

Binding Affinities of (-)-Pentazocine for Opioid Receptor Subtypes
Receptor SubtypeCell LineBinding Affinity (Ki, nM)Reference
Kappa (KOP)KOP/CHOData indicates high affinity researchgate.net
Mu (MOP)MOP/CHOData indicates high affinity researchgate.net
Delta (DOP)DOP/CHOLower affinity compared to KOP and MOP researchgate.netnih.gov

Sigma Receptor Interactions and Functional Role

Pentazocine is a racemic mixture, consisting of (-) and (+) enantiomers. While the (-)-enantiomer is primarily responsible for opioid receptor activity, the (+)-enantiomer interacts significantly with a different class of receptors: the sigma (σ) receptors. researchgate.netnih.gov

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein found in various tissues. nih.gov It is involved in modulating a range of cellular functions and is a target for various pharmacological agents.

The (+)-enantiomer of pentazocine is recognized as a classic, high-affinity, and highly selective agonist for the sigma-1 receptor. nih.gov It is frequently used in research as a reference ligand in binding assays to characterize the σ1R binding properties of other compounds. nih.gov

Research has quantified this high affinity, with studies reporting equilibrium dissociation constants (Kd) and inhibitory constants (Ki) in the low nanomolar range. For instance, binding assays using guinea pig liver membrane preparations showed (+)-pentazocine binding with a Kd of 1.8 nM. nih.gov Other studies have reported a Ki value of 1.62 nM and an IC50 of 2.34 nM, confirming its potent interaction with the σ1R binding site. nih.gov This high affinity and selectivity distinguish the action of (+)-pentazocine from its (-) enantiomer, which is focused on opioid receptors.

Binding Affinity of (+)-Pentazocine for the Sigma-1 Receptor (σ1R)
ParameterValue (nM)Tissue/ModelReference
Kd (Equilibrium Dissociation Constant)1.8Guinea pig liver membranes nih.gov
Ki (Inhibitory Constant)1.62Not specified nih.gov
IC502.34Not specified nih.gov

Sigma-2 (σ2R) Receptor Interactions

While (+)-pentazocine is highly selective for the σ1R, (-)-pentazocine and the racemic mixture do exhibit some affinity for the σ2R, albeit significantly lower than for the σ1R. The affinity of (+)-pentazocine for the σ2R has been reported with a Ki value of 406 nM nih.govnih.gov. This is substantially weaker than its nanomolar affinity for the σ1R. The (-)-enantiomer also demonstrates a weaker binding affinity for σ2R compared to its interactions with opioid receptors nih.gov.

The following table provides a summary of the binding affinities of pentazocine enantiomers for σ1R and σ2R.

CompoundReceptorKi (nM)
(+)-Pentazocineσ1R1.62
(+)-Pentazocineσ2R406
(-)-PentazocineKOR7.6
(-)-PentazocineMOR3.2
(-)-PentazocineDOR62

The challenges and inaccuracies associated with using (+)-pentazocine as a masking agent in σ2R binding assays have been a significant driver in the development of more selective radioligands for the σ2R. The potential for (+)-pentazocine to interact with the σ2R and the incomplete masking of the σ1R by this method can lead to unreliable data in the characterization of novel σ2R ligands nih.govnih.gov. Consequently, there has been a concerted effort in the field of pharmacology to identify and synthesize radiolabeled compounds with high affinity and selectivity for the σ2R, thereby obviating the need for a masking agent and improving the accuracy of binding assays.

Stereoisomerism in Receptor Binding and Pharmacological Effects

Pentazocine exists as two stereoisomers, or enantiomers: (-)-pentazocine and (+)-pentazocine. ndanesthesiaservices.com This stereoisomerism is fundamental to its pharmacological profile, as the two enantiomers possess distinct binding affinities for different receptors, leading to different and, in some cases, opposing effects. The clinically used form of pentazocine is often the racemic mixture, (±)-pentazocine, which contains both isomers. nih.govresearchgate.net

The pharmacological actions of pentazocine are stereospecific, with each enantiomer targeting different receptor systems. (-)-Pentazocine is primarily recognized as a kappa-opioid receptor (KOR) agonist, which is the main source of its analgesic properties. nih.gov In addition to its high affinity for KORs, (-)-pentazocine also binds to mu-opioid receptors (MORs) with moderate affinity and can act as a partial agonist at this site. nih.govpatsnap.com In contrast, (+)-pentazocine has negligible activity at opioid receptors and is characterized as a sigma receptor agonist, specifically showing a tenfold greater affinity for the sigma-1 receptor than its levorotatory counterpart. sigmaaldrich.com This interaction with sigma receptors is associated with psychotomimetic effects and does not contribute to analgesia. ndanesthesiaservices.comnih.gov

Research has demonstrated that the antinociceptive effect is observed only with (-)-pentazocine and can be antagonized by a selective KOR antagonist, nor-binaltorphimine. nih.gov Conversely, the effects of (+)-pentazocine can be blocked by selective sigma receptor antagonists. nih.gov While both enantiomers were found to ameliorate scopolamine-induced memory impairment, these effects were mediated via sigma receptors for both (+)-pentazocine and, interestingly, for (-)-pentazocine as well, suggesting a more complex interaction than simple receptor-specific actions. nih.gov However, the primary analgesic pathway remains linked to the opioid receptor activity of the (-)-isomer. nih.gov

Feature(-)-Pentazocine (L-Isomer)(+)-Pentazocine (D-Isomer)
Primary Receptor TargetKappa-Opioid Receptor (KOR) Sigma-1 Receptor sigmaaldrich.com
Secondary Receptor TargetMu-Opioid Receptor (MOR) nih.govN/A
Primary Pharmacological EffectAnalgesia ndanesthesiaservices.comnih.govPsychotomimetic Effects ndanesthesiaservices.com
Analgesic Activity✔✘
Antagonized Bynor-binaltorphimine (KOR antagonist) nih.govNE-100 (Sigma-1 antagonist) nih.gov

The analgesic and respiratory depressant activities of pentazocine are attributed almost entirely to the L-isomer, (-)-pentazocine. drugs.comcapes.gov.br Research confirms that (-)-pentazocine acts as an opioid analgesic through its agonist actions at opioid receptors. nih.gov In vitro binding assays have shown that (-)-pentazocine possesses a higher affinity for KOR and MOR than for delta-opioid receptors (DOR). johnshopkins.edu

Studies using MOP receptor knockout mice have further elucidated the specific role of different opioid receptors in the analgesic effects of (-)-pentazocine. These studies demonstrated that the thermal, mechanical, and somatic chemical antinociceptive effects of (-)-pentazocine were abolished in mice lacking the MOP receptor. nih.govjohnshopkins.edu This suggests a pivotal role for the MOP receptor in mediating these specific types of analgesia induced by the L-isomer. johnshopkins.edu However, (-)-pentazocine's ability to produce visceral chemical antinociception was retained in these same knockout mice, an effect that was blocked by a KOR antagonist. nih.govjohnshopkins.edu This indicates that while the MOP receptor is crucial for some analgesic modalities of (-)-pentazocine, the KOR is specifically involved in its visceral analgesic effects. johnshopkins.edu

In one study, the co-administration of (+)- and (-)-pentazocine did not result in additive or antagonizing effects on a specific behavioral test (spontaneous alternation performance), indicating that for certain central nervous system effects, the interaction is not straightforward. nih.gov However, in the context of pain, the opposing actions at different receptor systems are more pronounced. The (-)-isomer's analgesic effect is mediated by opioid receptors, while the (+)-isomer's activity at sigma receptors can lead to dysphoric and psychotomimetic effects that can indirectly influence the perception of pain relief. ndanesthesiaservices.compatsnap.com Furthermore, research on the rewarding effects of pentazocine found that these effects, which contribute to abuse potential, were produced by (±)-pentazocine and (-)-pentazocine, but not (+)-pentazocine, suggesting the rewarding effects are also driven by the L-isomer's opioid activity. nih.gov The interaction is further complicated by findings that low doses of racemic pentazocine can antagonize the analgesic action of other opioids like morphine, while higher doses may produce an additive effect. nih.gov This dualistic action is a hallmark of its mixed agonist-antagonist profile, which is a composite of the distinct activities of its stereoisomers.

Preclinical Research on Antinociception and Analgesia in Animal Models

Contribution of Opioid Receptor Subtypes to Antinociception

The analgesic effects of (-)-pentazocine are complex and arise from its interaction with multiple opioid receptor subtypes, primarily the μ-opioid (MOP) and κ-opioid (KOP) receptors. nih.govnih.gov The specific type of pain appears to dictate which receptor plays the dominant role.

Research using MOP receptor knockout (MOP-KO) mice has been pivotal in dissecting these mechanisms. nih.govnih.govjohnshopkins.edu These studies demonstrate that the MOP receptor is essential for the antinociceptive effects of (-)-pentazocine against thermal, mechanical, and somatic chemical pain. nih.govnih.govresearchgate.net In mice lacking the MOP receptor, the analgesic effects of (-)-pentazocine in the hot-plate, tail-flick, hind-paw pressure, and formalin tests are completely abolished. nih.govnih.gov

In stark contrast, the antinociceptive effect of (-)-pentazocine against visceral chemical pain is independent of the MOP receptor. nih.govnih.gov This effect is maintained in MOP-KO mice and is blocked by pretreatment with nor-binaltorphimine (nor-BNI), a selective KOP receptor antagonist. nih.govnih.govresearchgate.net This indicates that the KOP receptor is primarily responsible for (-)-pentazocine-induced visceral antinociception. nih.govresearchgate.net

Furthermore, the interplay between MOP and KOP receptors is believed to underlie the compound's ceiling effect. One hypothesis suggests that pentazocine (B1679294) produces analgesia primarily through MOP receptor activation, but at higher doses, concurrent activation of KOP receptors counteracts or antagonizes this MOP-mediated effect. nih.gov Studies involving intrathecal administration also point to a significant role for spinal KOP receptors in mediating its analgesic actions. scienceopen.comnih.gov

Influence of Biological Factors on Antinociception

Preclinical studies have identified marked sex differences in the antinociceptive response to (-)-pentazocine, with the magnitude of this difference being dependent on the animal strain researchgate.net. In multiple rat strains, including Fischer 344 (F344), Lewis, Sprague-Dawley (SD), and Wistar, (-)-pentazocine was found to be more potent and produced a greater maximal antinociceptive effect in males than in females in thermal nociceptive assays researchgate.net.

The extent of the sex difference varied significantly across genotypes. For example, (-)-pentazocine was 2.5-fold more potent in males of the F344 strain, while it was 11-fold more potent in males of the Wistar strain researchgate.net. In tail withdrawal assays, all tested kappa and mixed-action agonists, including (-)-pentazocine, were significantly more potent or efficacious in males wsu.edu. These findings from animal models suggest that sex is a critical biological variable influencing the analgesic efficacy of (-)-pentazocine, with males generally showing a more robust response researchgate.netwsu.edu.

Table 3: Potency of (-)-Pentazocine in Male vs. Female Rats (Selected Strains)
Rat StrainObserved Sex DifferenceReference
Fischer 344 (F344)2.5-fold more potent in males researchgate.net
Wistar11-fold more potent in males researchgate.net
LewisLarge sex difference, more potent in males researchgate.net
Sprague-Dawley (SD)Small sex difference, more potent in males researchgate.net

The female hormonal state, particularly the level of estrogen, has been shown to significantly modulate the analgesic effects of (-)-pentazocine. Studies in female rats demonstrate that estrogen facilitates the antinociceptive effect of the compound when administered intrathecally nih.govnih.govresearchgate.net.

This modulatory role was investigated using ovariectomized (OVX) rats with and without estrogen replacement. In OVX rats, which have low circulating estrogen, only a high dose (500 nmol) of (-)-pentazocine was effective in producing thermal antinociception nih.govnih.govresearchgate.net. In contrast, in estradiol-treated OVX females (OVX+E), a lower dose (250 nmol) was sufficient to produce a significant antinociceptive effect nih.govnih.gov.

Further evidence comes from studies in normally cycling female rats. The 250 nmol dose of (-)-pentazocine was effective at producing antinociception during the proestrous stage of the estrous cycle, when estrogen levels are high, but was not effective during the diestrous stage, when estrogen levels are low nih.govnih.gov. Together, these results indicate that estrogen plays a facilitatory role, enhancing the spinal antinociceptive potency of (-)-pentazocine in females nih.govnih.govresearchgate.net.

Table 4: Estrogen Modulation of Intrathecal (-)-Pentazocine Antinociception in Female Rats
Hormonal StateEstrogen LevelLowest Effective DoseReference
Ovariectomized (OVX)Low500 nmol nih.govnih.govresearchgate.net
Ovariectomized + Estradiol (OVX+E)High (supplemented)250 nmol nih.govnih.gov
Normally Cycling (Proestrous)High (physiological)250 nmol nih.govnih.gov
Normally Cycling (Diestrous)Low (physiological)Ineffective at 250 nmol nih.govnih.gov

Neuropharmacological Research Beyond Analgesia

Modulation of Dopaminergic Systems

The dopaminergic system is a crucial modulator of motor control, motivation, and reward. Research into (-)-pentazocine succinate (B1194679) reveals a nuanced interaction with this system, differing significantly from classic opioids.

Studies investigating the direct interaction of pentazocine (B1679294) with dopamine (B1211576) D2 receptors have shown complex and sometimes conflicting results. Research on the specific sigma ligand d-pentazocine (the (+)-isomer) indicated that chronic treatment did not lead to modulation of dopamine D2 receptor binding in the brains of rats nih.gov. Another study using a fibroblast cell line expressing rat dopamine D2 receptors found that while some sigma ligands' effects on D2 receptor signaling could be attributed to their direct affinity for the receptor, specific sigma ligands did not inherently influence dopaminergic signal transduction nih.gov. In dopamine D2 receptor knock-out mice, the anti-opioid effects of (+)-pentazocine, attributed to its sigma-1 receptor agonism, were still present, suggesting the sigma-1 system's independence from the dopamine D2 receptor system in this context jneurosci.org. While these studies primarily focus on the (+)-isomer, they provide insight into the broader pharmacology of pentazocine's enantiomers and their relationship with the dopaminergic system.

Study FocusCompoundKey FindingCitation
Chronic Treatment Effectsd-pentazocineNo significant modulation of dopamine D2 receptor binding in rat brain. nih.gov
D2 Receptor Signaling(+)-pentazocineInfluence on D2 signaling is likely due to direct affinity, not a general property of sigma ligands. nih.gov
Sigma-1 and D2 Receptor Relationship(+)-pentazocineAnti-opioid effects via sigma-1 receptors are independent of the dopamine D2 receptor system. jneurosci.org

A key differentiator between many drugs of abuse and (-)-pentazocine is its impact on the mesolimbic dopamine system, a critical pathway in reward and reinforcement. A significant finding from a study using a conditioned place preference paradigm was that (±)-pentazocine did not cause a significant increase in dopamine levels within the nucleus accumbens nih.gov. This suggests that the rewarding effects observed with (-)-pentazocine may occur without a strong activation of the mesolimbic dopaminergic system, a hallmark of many addictive substances nih.gov. This finding is crucial in understanding the compound's abuse potential and its distinct neuropharmacological profile compared to other opioids that typically produce a marked elevation of dopamine in this brain region.

Interactions with Other Neurotransmitter Systems (e.g., 5-HT, NE)

Beyond the dopaminergic system, (-)-pentazocine succinate also interacts with serotonergic (5-HT) and noradrenergic (NE) systems. Research in rat cerebral cortex slices has demonstrated that both d- and l-pentazocine can evoke the release and inhibit the uptake of norepinephrine (B1679862), dopamine, and 5-hydroxytryptamine (5-HT) nih.gov. These effects on monoamine release and reuptake may contribute to some of the pharmacological actions of pentazocine.

Further investigation into its effects on the noradrenergic system revealed that pentazocine can inhibit the function of the norepinephrine transporter (NET) by reducing its expression on the cell surface in bovine adrenal medullary cells. This action suggests a non-competitive inhibition of norepinephrine uptake.

Neurotransmitter SystemEffect of PentazocineMechanism
Serotonin (5-HT)Evokes release and inhibits uptake-
Norepinephrine (NE)Evokes release and inhibits uptakeReduces surface expression of the norepinephrine transporter (NET)

Research into "Anti-Reward" System and Drug-Seeking Behaviors

The rewarding effects of (-)-pentazocine are believed to be mediated through its agonist activity at the kappa-opioid receptor (KOR) nih.govniph.go.jp. The KOR system is increasingly recognized for its role in the "anti-reward" circuitry of the brain. Activation of KORs is associated with dysphoria and aversive states, opposing the rewarding properties of many drugs of abuse wisc.edudoaj.orgresearchgate.net.

The dynorphin (B1627789)/KOR system is implicated in the negative emotional states associated with drug withdrawal and is thought to contribute to the compulsive drug-seeking behavior that characterizes addiction nih.govnih.govnih.gov. Chronic drug use can lead to an upregulation of the dynorphin system, which may contribute to a negative affective state upon cessation of drug use, thereby driving relapse nih.govnih.govnih.gov.

Studies have shown that (-)-pentazocine, but not (+)-pentazocine, produces significant rewarding effects in conditioned place preference paradigms nih.gov. However, these rewarding effects are mechanistically distinct from those of classical mu-opioid agonists. The involvement of the KOR system in the actions of (-)-pentazocine suggests a complex interplay between reward and aversion. The activation of the KOR system by (-)-pentazocine may contribute to its lower abuse potential compared to other opioids, as concurrent activation of this "anti-reward" system could mitigate the reinforcing effects. Research into KOR antagonists is ongoing as a potential therapeutic strategy for addiction, aiming to block the dysphoric and pro-addictive states mediated by the dynorphin/KOR system wisc.edufrontiersin.org.

SystemRole in AddictionImplication for (-)-Pentazocine
Kappa-Opioid Receptor (KOR) / Dynorphin SystemMediates dysphoria and aversive states ("anti-reward")As a KOR agonist, (-)-pentazocine's rewarding effects are complex and may be tempered by concurrent activation of this aversive system.

Preclinical Pharmacokinetics and Metabolism

Absorption and Distribution in Animal Models

(-)-Pentazocine is readily absorbed following administration through various routes in preclinical models. Studies indicate that the compound is well absorbed from the gastrointestinal (GI) tract after oral administration. nih.govdrugbank.com Similarly, parenteral routes, such as intramuscular (IM) and intravenous (IV), result in efficient absorption of the compound. e-safe-anaesthesia.orgdrugs.com

Despite complete absorption from the GI tract, the systemic bioavailability of orally administered pentazocine (B1679294) is considerably low, reportedly less than 20%. nih.govdrugs.com This significant reduction is attributed to a substantial first-pass metabolism in the liver. nih.govdrugs.com Following oral administration, peak plasma concentrations are typically observed within 1 to 3 hours. e-safe-anaesthesia.orgfda.gov The plasma levels of pentazocine have been shown to correlate with the onset, intensity, and duration of its analgesic effects. fda.gov

Following parenteral administration in animal models, (-)-pentazocine undergoes rapid and widespread distribution throughout the body. e-safe-anaesthesia.org Significant concentrations of the drug are found in highly perfused organs, including the liver, lungs, kidneys, muscle, and brain. e-safe-anaesthesia.org The apparent volume of distribution suggests notable accumulation of the drug in certain tissues. e-safe-anaesthesia.org Due to the extensive first-pass effect, tissue levels in organs other than the liver are substantially lower after oral administration compared to parenteral routes. e-safe-anaesthesia.org The compound has also been shown to cross the placenta, leading to detectable concentrations in fetal circulation. drugs.com

Metabolic Pathways

The liver is the primary site for the biotransformation of (-)-pentazocine. drugbank.comnih.gov The compound undergoes extensive and variable hepatic metabolism, a phenomenon known as the first-pass effect, particularly after oral administration. e-safe-anaesthesia.orgpatsnap.comnih.gov This presystemic elimination is the principal reason for its low oral bioavailability, which can range from 11% to 32%. e-safe-anaesthesia.org The metabolic process largely terminates the pharmacological action of the drug. fda.gov The primary metabolic reactions involve the oxidation of the terminal methyl groups on the N-alkenyl side chain. fda.gov

Preclinical Elimination Pathways

The primary route of elimination for (-)-pentazocine and its metabolites is through the kidneys. fda.govwikipedia.org The metabolites, primarily products of oxidation and glucuronide conjugation, are excreted in the urine. fda.gov A smaller portion of the unchanged, or free, pentazocine is also found in the urine. fda.gov Studies have shown that approximately 60% of a total dose is eliminated from the body within 24 hours. fda.gov The mean plasma elimination half-life of pentazocine in preclinical models is generally reported to be between 2 and 3.6 hours. e-safe-anaesthesia.orgfda.gov

Pharmacokinetic Parameters of Pentazocine in Preclinical Models

ParameterValueRoute of AdministrationSource
Oral Bioavailability<20% (approx. 18.4%)Oral nih.govdrugs.com
Time to Peak Plasma Concentration (Tmax)1 - 3 hoursOral e-safe-anaesthesia.orgfda.gov
Mean Plasma Elimination Half-Life (t½)2 - 3.6 hoursOral / IV e-safe-anaesthesia.orgfda.gov

Analytical Methodologies in Research

Chromatographic Techniques

GC-MS is a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like pentazocine (B1679294), which may require modification to enhance its volatility for gas chromatographic analysis, specific procedures are employed.

To improve the chromatographic properties and thermal stability of pentazocine for GC-MS analysis, derivatization is a common sample preparation step. This process chemically modifies the analyte to make it more volatile. One documented procedure involves the use of silylating agents. For instance, in the analysis of pentazocine in urine, a method utilizing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as the derivatization reagent has been successfully applied. jfda-online.com The derivatization was achieved by heating the dried extract with the reagent at 80°C for 30 minutes. jfda-online.com This process results in the formation of trimethylsilyl (B98337) (TMS) derivatives of pentazocine, which are more suitable for GC-MS analysis. jfda-online.com

While derivatization is a common approach, GC-MS analysis can sometimes be performed without it. However, for certain classes of compounds, direct analysis without derivatization can lead to issues such as incomplete decarboxylation of acidic forms, potentially resulting in the underestimation of the total analyte content. nih.gov Therefore, the choice between derivatization and non-derivatization procedures depends on the specific analytical goals and the nature of the sample matrix.

Selected Ion Monitoring (SIM) is a highly sensitive and specific data acquisition mode in mass spectrometry used for quantitative analysis. cuni.czembopress.org Instead of scanning the entire mass spectrum, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte of interest. cuni.cznih.gov This targeted approach significantly enhances the signal-to-noise ratio, allowing for lower detection and quantification limits. nih.gov

In the GC-MS analysis of pentazocine, SIM has been effectively used for its quantification in biological samples like urine. jfda-online.comjfda-online.com A sensitive and specific GC-MS method using SIM was developed for this purpose, demonstrating good linearity and precision. jfda-online.comjfda-online.com For example, one method established a linear range from 125 to 1500 ng/mL. jfda-online.comjfda-online.com The limit of quantification (LOQ) and limit of detection (LOD) were reported to be 125 ng/mL and 62.5 ng/mL, respectively. jfda-online.comjfda-online.com Another study utilizing GC combined with surface ionization organic mass spectrometry (SIOMS) in SIM mode reported even lower detection limits of 500 pg/ml in whole blood and urine samples. nih.gov

Table 1: Performance Characteristics of a GC-MS-SIM Method for Pentazocine Quantification

Parameter Value
Linearity Range 125 - 1500 ng/mL jfda-online.comjfda-online.com
Correlation Coefficient (r²) 0.997 jfda-online.com
Limit of Quantification (LOQ) 125 ng/mL jfda-online.comjfda-online.com
Limit of Detection (LOD) 62.5 ng/mL jfda-online.comjfda-online.com
Intraday Accuracy -6.3% to 4.7% jfda-online.comjfda-online.com
Intraday Precision 3.6% to 11.2% jfda-online.comjfda-online.com
Interday Accuracy -7.5% to 7.0% jfda-online.comjfda-online.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including pharmaceuticals like pentazocine. Its application is particularly valuable for non-volatile or thermally labile compounds that are not suitable for GC analysis.

Reversed-phase HPLC is a common mode of chromatography where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. For the analysis of enantiomers of pentazocine in human serum, a stereospecific HPLC method was developed using a reversed-phase octadecylsilane (B103800) column. nih.gov In this method, the chromatographic resolution of the enantiomers was achieved by using sulfated-beta-cyclodextrin as a chiral mobile phase additive. nih.gov The mobile phase consisted of an aqueous potassium dihydrogenphosphate buffer (pH 5.8) and absolute ethanol. nih.gov This system allowed for the successful separation and quantification of (-)- and (+)-pentazocine. nih.gov

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous quantification of pentazocine and naloxone (B1662785) in bulk and tablet formulations. researchgate.netinnovareacademics.in This method is crucial for assessing the stability of the drug product under various stress conditions. researchgate.netinnovareacademics.in

The developed method utilized a Dionex C18 column with a mobile phase composed of 0.1M K2HPO4 buffer (pH 4.0) and methanol (B129727) in a 60:40 (v/v) ratio. researchgate.netinnovareacademics.in The quantification was performed using a photodiode array detector set at 248 nm. researchgate.netinnovareacademics.in The method demonstrated excellent linearity for pentazocine in the concentration range of 100–300 μg/ml, with a correlation coefficient (R²) of 0.9999. researchgate.netinnovareacademics.in The degradation products were well-resolved from the parent compounds, confirming the stability-indicating nature of the method. researchgate.netinnovareacademics.in

Table 2: Validation Parameters of a Stability-Indicating HPLC Method for Pentazocine

Parameter Pentazocine
Linearity Range 100 - 300 μg/mL researchgate.netinnovareacademics.in
Correlation Coefficient (R²) 0.9999 researchgate.netinnovareacademics.in
Limit of Detection (LOD) 0.097 μg/mL researchgate.netinnovareacademics.in

High-Performance Liquid Chromatography (HPLC)

Method Validation Parameters: Linearity, LOD, LOQ, Accuracy, Precision

The quantification of pentazocine in various samples, including pharmaceutical formulations and biological matrices, relies on validated analytical methods to ensure reliable and reproducible results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques employed for this purpose. Method validation is performed in accordance with guidelines from the International Conference on Harmonisation (ICH), assessing several key parameters. ugm.ac.id

Linearity: This parameter demonstrates the direct proportionality between the analytical response and the concentration of the analyte. For pentazocine analysis, methods typically exhibit strong linearity over a specified concentration range, confirmed by a high coefficient of determination (R²) value, often greater than 0.99. ugm.ac.idresearchgate.netinnovareacademics.in For instance, a 2D-HPLC method showed excellent linearity with an R² of 0.998 for a concentration range of 10–150 μg/L. ugm.ac.id Another stability-indicating HPLC method was linear with an R² of 0.9999 over a concentration range of 100–300 μg/ml. researchgate.netinnovareacademics.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. pharmavalidation.in These are crucial for analyzing trace amounts of the substance. A validated 2D-HPLC method determined the LOD and LOQ for pentazocine to be 1.58 μg/L and 4.79 μg/L, respectively. ugm.ac.id A separate HPLC method reported an LOD of 0.097 μg/ml and an LOQ of 0.322 μg/ml. researchgate.netinnovareacademics.in For a GC-MS method in urine, the LOD and LOQ were found to be 62.5 ng/mL and 125 ng/mL, respectively. jfda-online.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often expressed as the percent recovery of the analyte. Studies show high accuracy for pentazocine quantification, with recovery values typically falling within the 98–102% range. ugm.ac.id One HPLC method demonstrated accuracy with recoveries between 97.0% and 102.5%. ugm.ac.id Another study reported accuracy ranging from 96.04% to 101.65%. nih.gov

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Methods for pentazocine analysis demonstrate good precision. For a 2D-HPLC method, intra-day and inter-day precision RSDs were between 1.02–4.20% and 1.27–4.82%, respectively. ugm.ac.id A GC-MS method showed intra-day precision of 3.6–11.2% and inter-day precision of 6.2–10.0%. jfda-online.com

ParameterMethodValueReference
Linearity (R²)2D-HPLC0.998 (10–150 μg/L) ugm.ac.id
HPLC0.9999 (100–300 μg/ml) researchgate.netinnovareacademics.in
LOD2D-HPLC1.58 μg/L ugm.ac.id
HPLC0.097 μg/ml researchgate.netinnovareacademics.in
GC-MS62.5 ng/mL jfda-online.com
LOQ2D-HPLC4.79 μg/L ugm.ac.id
HPLC0.322 μg/ml researchgate.netinnovareacademics.in
GC-MS125 ng/mL jfda-online.com
Accuracy (% Recovery)2D-HPLC97.0% – 102.5% ugm.ac.id
TLC-UV Densitometry96.04% – 101.65% nih.gov
Precision (% RSD)2D-HPLC1.02% – 4.82% ugm.ac.id
GC-MS3.6% – 11.2% jfda-online.com

Spectrophotometric Determination Methods

Spectrophotometry provides a simple and accessible means for the determination of pentazocine in pharmaceutical formulations. ijpsonline.com These methods are typically based on the principle of measuring the absorption of ultraviolet (UV) or visible light by the analyte or a colored derivative. youtube.com

Visible spectrophotometric methods often involve the formation of colored ion-association complexes between pentazocine and specific dyes. These complexes are soluble in organic solvents like chloroform, and their absorbance can be measured at the wavelength of maximum absorption (λmax). For example, a method using Alizarine Red S dye forms a complex with a λmax of 435 nm, while another using Tropaeolin 000 has a λmax of 490 nm. ijpsonline.com

Alternatively, indirect spectrophotometric methods can be employed. These involve reacting pentazocine with an oxidizing agent, such as N-bromosuccinimide or potassium permanganate (B83412). The amount of unreacted oxidant is then determined by measuring the decrease in absorbance of a colored dye that reacts with the excess oxidant. Dyes used for this purpose include Celestine Blue (λmax: 540 nm) and Fast Green FCF (λmax: 625 nm). ijpsonline.com

UV spectrophotometry is also utilized. A TLC-UV densitometric method has been developed for the quantitative analysis of pentazocine hydrochloride, with the determination performed at a wavelength of 278 nm. nih.gov Another study noted a peak in the reflection spectrum for pentazocine at 283 nm. researchgate.net

Method TypeReagent/TechniqueWavelength (λmax)Reference
Visible (Ion-Association)Alizarine Red S435 nm ijpsonline.com
Tropaeolin 000490 nm ijpsonline.com
Visible (Indirect Oxidation)N-bromosuccinimide / Celestine Blue540 nm ijpsonline.com
Potassium permanganate / Fast Green FCF625 nm ijpsonline.com
UV DensitometryTLC-UV278 nm nih.gov

Structure Activity Relationship Sar and Drug Design Applications

Benzomorphan (B1203429) Chemical Class Investigations

(-)-Pentazocine succinate (B1194679) belongs to the benzomorphan class of opioids, which are structurally derived from morphine by simplifying its complex multi-ring system. mdpi.comnih.govtaylorandfrancis.com Investigations into the structure-activity relationships (SAR) of this chemical class have been crucial in understanding the pharmacological profile of compounds like pentazocine (B1679294). pharmacy180.com The benzomorphan skeleton provides a rigid framework that allows for systematic modifications to explore how different functional groups influence receptor binding and activity. researchgate.net

Key SAR findings for the benzomorphan class include:

N-substituent: The nature of the substituent on the nitrogen atom is a critical determinant of a compound's activity. For instance, N-allyl or N-cyclopropylmethyl groups can confer opioid antagonist properties. pharmacy180.com

Phenolic Hydroxyl Group: The presence of a hydroxyl group on the aromatic ring, analogous to the one in morphine, is often important for analgesic activity.

Alkyl Substituents: The placement of methyl groups at various positions can significantly alter potency and receptor selectivity. For example, in pentazocine, the dimethylallyl group on the nitrogen and the methyl groups on the benzomorphan ring system contribute to its mixed agonist-antagonist profile. The trimethyl compound is noted to be more active than the dimethyl version. pharmacy180.com

These investigations have demonstrated that subtle changes to the benzomorphan structure can lead to profound differences in pharmacological effects, shifting a compound from a potent agonist to an antagonist, or altering its selectivity between opioid receptor subtypes (μ, δ, and κ). taylorandfrancis.comnih.gov Pentazocine itself is a result of these explorations, designed to have agonistic actions at kappa (κ) opioid receptors and weak antagonistic effects at mu (μ) opioid receptors. pharmacy180.comndanesthesiaservices.comdrugbank.com

Enantiomeric Differences in Receptor Binding and Biological Activity

Pentazocine exists as a pair of enantiomers, (+)-pentazocine and (-)-pentazocine, due to its chiral centers. ndanesthesiaservices.com Research has clearly demonstrated that these two isomers possess distinct pharmacological profiles, a classic example of stereoselectivity in drug action. nih.gov The differential effects are primarily due to their varying affinities and activities at different receptor sites. researchgate.net

The (-)-enantiomer, which is the form present in (-)-Pentazocine succinate, is responsible for the desired analgesic effects. ndanesthesiaservices.com This activity is mediated primarily through its agonism at the kappa opioid receptor (KOR) and to some extent at the mu opioid receptor (MOR). researchgate.net In contrast, the (+)-enantiomer has a much lower affinity for opioid receptors and is largely responsible for the psychotomimetic or dysphoric effects observed at high doses of racemic pentazocine, which are mediated through its interaction with the sigma-1 (σ1) receptor. ndanesthesiaservices.comresearchgate.net

The rewarding effects of pentazocine, which contribute to its abuse potential, have also been linked to the (-)-enantiomer, likely through its action on μ- and δ-opioid receptors. nih.gov Studies have shown that (-)-pentazocine, but not (+)-pentazocine, produces significant rewarding effects. nih.gov This stereospecificity highlights the precise three-dimensional fit required for a ligand to effectively bind to and activate its receptor target. youtube.com

EnantiomerPrimary Receptor Target(s)Primary Biological Effect
(-)-Pentazocine Kappa Opioid Receptor (Agonist)Mu Opioid Receptor (Partial Agonist/Weak Antagonist)Analgesia ndanesthesiaservices.comresearchgate.net
(+)-Pentazocine Sigma-1 Receptor (Agonist)Psychotomimetic/Dysphoric Effects ndanesthesiaservices.comresearchgate.netnih.gov

Binding affinity studies have quantified these differences, showing that (-)-pentazocine binds with significantly higher affinity to kappa and mu opioid receptors compared to the (+)-enantiomer. researchgate.net

CompoundReceptor Binding Affinity (Ki, nM)
KOR
(-)-Pentazocine 7.6

Data from studies on human opioid receptors. researchgate.net

Identification of Related Compounds (e.g., Bramazocine)

Research stemming from the study of pentazocine and its benzomorphan structure has led to the identification and synthesis of several related compounds with distinct pharmacological profiles. One notable example is Bramazocine. Studies on pentazocine directly led to the identification of Bramazocine as a potent KOR agonist. mdpi.com

Like pentazocine, bramazocine is a benzomorphan derivative. It was developed through systematic modifications of the basic benzomorphan structure to optimize its interaction with the kappa opioid receptor. Such related compounds are vital for probing the structure-function relationships of opioid receptors and for developing new therapeutic agents. By comparing the activity of pentazocine with that of its analogues like ketocyclazocine (B1261024) and bramazocine, researchers can better understand the specific structural features responsible for kappa agonism and its associated physiological effects. mdpi.comtaylorandfrancis.com

Historical and Contemporary Academic Perspectives

Early Research and Development Paradigms of Pentazocine (B1679294)

The development of pentazocine emerged from a mid-20th-century pharmaceutical research paradigm focused on creating potent analgesics with a lower potential for abuse and dependency than existing opioids like morphine. Pentazocine was synthesized in 1958 by the Sterling Drug Company's Sterling-Winthrop Research Institute. wikipedia.org The primary goal was to develop a strong pain reliever that did not produce the same level of side effects, particularly drug dependency, associated with traditional opioid narcotics. e-safe-anaesthesia.org

As the first mixed agonist-antagonist opioid to be introduced into clinical practice, pentazocine represented a novel approach to pain management. e-safe-anaesthesia.orgcda-amc.ca It was developed as a benzomorphan (B1203429) derivative, chemically related to morphine. e-safe-anaesthesia.org Following extensive testing in the United States between 1961 and 1967 involving 12,000 patients, pentazocine received approval from the Food and Drug Administration (FDA) in June 1967. wikipedia.orgiiab.me By this time, it was already being marketed in other countries, including Mexico, England, and Argentina. wikipedia.orgiiab.me

The initial scientific view was that by combining opioid agonist and antagonist properties in a single molecule, it would be possible to achieve significant analgesia while mitigating the risks of addiction. e-safe-anaesthesia.orgcda-amc.ca This led to the classification of pentazocine as the first in a new class of analgesics, which was hoped to provide a safer alternative for managing moderate to severe pain. e-safe-anaesthesia.orgcda-amc.ca This development was part of a broader effort in analgesic research to separate the desired pain-relieving effects of opioids from their undesirable addictive properties. nih.gov

Evolution of Understanding Regarding Receptor Selectivity and Interactions

The understanding of pentazocine's mechanism of action has evolved significantly since its introduction. Initially, it was broadly characterized as an "opioid agonist-antagonist." e-safe-anaesthesia.org This early model posited that it simultaneously activated certain opioid receptors to produce analgesia while blocking others, which was thought to limit its abuse potential. mhmedical.com

Subsequent research revealed a more complex and nuanced interaction with multiple receptor systems. It is now understood that pentazocine's effects are primarily mediated through its interactions with kappa-opioid receptors (KOR) and mu-opioid receptors (MOR). patsnap.com It functions as an agonist at KORs, which contributes significantly to its analgesic effects. patsnap.com Concurrently, it acts as a weak antagonist or partial agonist at MORs. patsnap.com This dual action explains its "ceiling effect," where increasing the dose beyond a certain point does not produce additional pain relief, and its ability to precipitate withdrawal in individuals dependent on full MOR agonists like morphine. cda-amc.ca

Furthermore, research has elucidated the distinct roles of its two enantiomers. The racemic mixture consists of (-)-pentazocine and (+)-pentazocine. e-safe-anaesthesia.org The analgesic and respiratory depressant activities are attributed mainly to the (-)-isomer. drugs.com In contrast, the (+)-enantiomer exhibits a tenfold greater affinity for the sigma-1 receptor, a non-opioid intracellular receptor. pharmakb.com While the clinical significance of sigma receptor interaction is not fully understood, it is thought to contribute to some of the psychotomimetic effects, such as hallucinations and dysphoria, that can be associated with pentazocine. patsnap.com

Receptor TargetAction of (-)-PentazocinePrimary Associated Effect
Kappa-Opioid Receptor (KOR)AgonistAnalgesia patsnap.com
Mu-Opioid Receptor (MOR)Weak Antagonist / Partial AgonistCeiling effect on analgesia and respiratory depression; can precipitate withdrawal cda-amc.capatsnap.com
Sigma-1 ReceptorAgonist (less affinity than (+)-pentazocine)Potential contribution to psychotomimetic/dysphoric effects patsnap.com

Current Academic Research Questions and Future Directions for (-)-Pentazocine Succinate (B1194679) Studies

Current academic inquiry into (-)-pentazocine has moved beyond its basic analgesic properties to explore its potential in other therapeutic areas and to dissect its precise molecular mechanisms. A key area of investigation revolves around leveraging its unique receptor profile for novel applications.

One significant research direction is the exploration of its effects on mood disorders. A clinical study found that pentazocine rapidly reduced symptoms of mania in patients with bipolar disorder, postulating that this effect was due to the KOR-mediated moderation of hyperdopaminergia in the brain's reward pathways. wikipedia.orgclinicaltrials.gov This has opened up research questions about the potential for KOR agonists like (-)-pentazocine to be developed as treatments for mood stabilization with a potentially lower risk of addiction compared to traditional opiates. clinicaltrials.gov

Another major focus is on its specific efficacy in different types of pain. Recent preclinical studies using mu-opioid receptor knockout (MOP-KO) mice have provided crucial insights. This research demonstrated that while the thermal, mechanical, and somatic chemical antinociceptive effects of (-)-pentazocine are mediated by the MOP receptor, its visceral chemical antinociceptive effects are mediated by the KOR. nih.gov These findings suggest that (-)-pentazocine may be particularly effective for visceral pain and prompt further investigation into the precise molecular pathways involved. nih.gov Future studies aim to clarify these mechanisms to better utilize opioid drugs for targeted pain management. nih.gov

Future research directions also include investigating observed sex differences in the antinociceptive effects of (-)-pentazocine, as some studies suggest its effects are more pronounced in males. nih.gov Elucidating the basis for these differences could lead to more personalized pain management strategies. The overarching goal of current and future studies is to fully understand the complex pharmacology of (-)-pentazocine to potentially repurpose it for conditions beyond pain and to develop more selective KOR agonists that harness its therapeutic benefits.

Area of ResearchKey Findings / ObservationsFuture Research Questions
Mood Disorders (e.g., Bipolar Mania)Pentazocine was found to rapidly reduce manic symptoms in a clinical study. wikipedia.orgclinicaltrials.govCan KOR agonists be developed as a new class of mood stabilizers with limited addiction potential? clinicaltrials.gov
Visceral Pain Mechanisms(-)-pentazocine's effect on visceral pain is mediated by KOR, independent of MOR. nih.govWhat are the precise molecular mechanisms of KOR-mediated visceral antinociception? Can this be exploited for targeted therapies? nih.gov
Sex-Based PharmacodynamicsAntinociceptive effects appear to be more pronounced in male vs. female mice in some tests. nih.govWhat is the biological basis for sex differences in response to (-)-pentazocine, and what are the clinical implications?

Q & A

Basic Research Questions

Q. What are the key pharmacological targets and mechanisms of (-)-Pentazocine succinate, and how can researchers design experiments to validate these targets in preclinical models?

  • Methodological Answer : Use in vitro receptor binding assays (e.g., κ-opioid receptor affinity) and in vivo analgesic efficacy models (e.g., tail-flick test) to confirm target engagement. Ensure dose-response curves and control groups (e.g., saline or comparator opioids) are included to isolate specific effects . For reproducibility, follow standardized protocols from journals like the Beilstein Journal of Organic Chemistry, which emphasize detailed experimental sections and validation of compound purity .

Q. How should researchers formulate a focused research question when investigating this compound’s efficacy in pain management?

  • Methodological Answer : Apply the PICOT framework :

  • P opulation: Target patient cohort (e.g., postoperative adults).
  • I ntervention: this compound dosage/administration.
  • C omparison: Standard opioids (e.g., morphine) or placebo.
  • O utcome: Pain reduction (measured via Numerical Rating Scale).
  • T ime: Short-term (e.g., 24 hours post-administration).
    This structure ensures specificity and aligns with systematic review methodologies .

Q. What statistical methods are appropriate for analyzing clinical trial data on this compound’s analgesic effects?

  • Methodological Answer : Use intention-to-treat (ITT) analysis for primary outcomes. For continuous data (e.g., pain scores), apply Student’s t-test (normally distributed) or Mann-Whitney U test (non-normal). For categorical variables (e.g., adverse events), use chi-square tests. Pre-specify covariates (e.g., age, weight) for multivariate analysis if baseline imbalances exist .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s side-effect profile across heterogeneous patient populations?

  • Methodological Answer : Conduct subgroup analyses stratified by age, comorbidities, or genetic polymorphisms (e.g., CYP450 enzyme variants affecting metabolism). Use meta-regression to explore heterogeneity in systematic reviews. Ensure transparency by adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize clinically meaningful outcomes .

Q. What strategies optimize the integration of multi-omics data (e.g., pharmacokinetics, transcriptomics) to predict this compound’s therapeutic window?

  • Methodological Answer : Employ systems biology approaches :

  • Pharmacokinetic modeling : Link plasma concentration-time profiles to receptor occupancy.
  • Transcriptomic analysis : Identify gene expression changes in pain pathways post-administration.
  • Machine learning : Train algorithms on omics datasets to predict efficacy-toxicity trade-offs.
    Validate findings using independent cohorts and pre-register analysis plans to mitigate bias .

Q. How should researchers address gaps in literature regarding this compound’s long-term neuroadaptive effects?

  • Methodological Answer : Design longitudinal studies with repeated behavioral assessments (e.g., conditioned place preference for addiction potential). Use P-E/I-C-O framework:

  • P opulation: Chronic pain models (e.g., neuropathic rats).
  • E/I ntervention: Prolonged (-)-Pentazocine exposure.
  • C omparison: Non-opioid analgesics.
  • O utcome: Neuroplasticity markers (e.g., ΔFosB expression).
    Prioritize preclinical-to-clinical translation with dose-equivalence calculations .

Methodological Frameworks and Tools

Framework Application to (-)-Pentazocine Research Key References
PICOT Structuring clinical efficacy trials
FINER Evaluating ethical and practical feasibility of studies
P-E/I-C-O Defining mechanistic hypotheses in preclinical models
ITT Analysis Minimizing bias in clinical trial outcomes

Key Considerations for Data Integrity

  • Reproducibility : Document synthesis routes, spectral data (e.g., NMR, HPLC), and stability profiles per Pharmaceutical Research guidelines .
  • Bias Mitigation : Pre-register protocols on platforms like ClinicalTrials.gov and use blinding in outcome assessments .
  • Literature Synthesis : Systematically review existing evidence using PRISMA guidelines to avoid redundant studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.